molecular formula C7H11Cl2N3 B11895617 5-Methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride CAS No. 871726-41-9

5-Methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride

Cat. No.: B11895617
CAS No.: 871726-41-9
M. Wt: 208.09 g/mol
InChI Key: MGAAYZSSHSTIPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride is a bicyclic heterocyclic compound featuring a fused pyrrolo-pyrimidine core with a methyl substituent at the 5-position. Its molecular formula is C₇H₁₁Cl₂N₃, with a molecular weight of 208.09 g/mol (CAS: 424819-90-9) . The dihydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical and synthetic applications. This compound is often utilized as an intermediate in synthesizing bioactive molecules, particularly antimicrobial agents and kinase inhibitors .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

871726-41-9

Molecular Formula

C7H11Cl2N3

Molecular Weight

208.09 g/mol

IUPAC Name

5-methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine;dihydrochloride

InChI

InChI=1S/C7H9N3.2ClH/c1-5-6-2-8-4-10-7(6)3-9-5;;/h2,4-5,9H,3H2,1H3;2*1H

InChI Key

MGAAYZSSHSTIPF-UHFFFAOYSA-N

Canonical SMILES

CC1C2=CN=CN=C2CN1.Cl.Cl

Origin of Product

United States

Preparation Methods

The synthesis of 5-Methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride typically involves several steps:

    Cyclization: The initial step involves the cyclization of appropriate precursors to form the pyrrolo[3,4-d]pyrimidine core.

    Hydrochloride Formation: The final step involves the formation of the dihydrochloride salt to enhance the compound’s stability and solubility.

Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using catalysts and specific reaction conditions to facilitate the process.

Chemical Reactions Analysis

5-Methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Inhibition of Cyclin-Dependent Kinases (CDKs)

One of the primary applications of 5-Methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride is its role as a selective inhibitor of cyclin-dependent kinases (CDKs). CDKs are crucial in regulating the cell cycle, making them important targets in cancer therapy.

A study demonstrated that derivatives of this compound exhibited exceptional selectivity for CDK2, with selectivity ratios exceeding 200-fold against other CDK family members. Such selectivity is vital for minimizing side effects in cancer treatments by targeting specific pathways involved in tumor growth and proliferation .

mTOR Inhibition

The compound has also been investigated for its potential as a dual inhibitor of mTORC1 and mTORC2, which are critical components of the mTOR signaling pathway involved in cell growth and metabolism. Research indicated that specific derivatives showed moderate to high cytotoxic activity against prostate cancer (PC-3) and glioblastoma (U87MG) cell lines. For instance, one derivative exhibited an IC50 value comparable to established mTOR inhibitors .

Antiviral Activity

Recent studies have explored the antiviral properties of pyrrolo[3,4-d]pyrimidine derivatives, including this compound. These compounds have shown promise against various viral infections by inhibiting viral replication mechanisms . The specific mechanisms remain under investigation but suggest a potential role in developing antiviral therapeutics.

Case Studies

StudyFocusFindings
Discovery of CDK Inhibitors Selective inhibition of CDK2Identified compounds with >200× selectivity for CDK2 over others; promising for cancer treatment .
mTORC1/mTORC2 Dual Inhibitors Cytotoxicity against cancer cell linesCompound 12q showed IC50 of 54 nM; effective against U87MG and PC-3 cells .
Antiviral Research Inhibition of viral replicationDemonstrated antiviral activity; potential for therapeutic development .

Mechanism of Action

The mechanism of action of 5-Methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the induction of apoptosis in cancer cells or the modulation of other cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional distinctions between 5-methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride and its analogs are summarized below:

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) CAS Number Key Applications/Properties
This compound 5-methyl C₇H₁₁Cl₂N₃ 208.09 424819-90-9 Antimicrobial intermediates
6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride (base compound) None C₆H₇Cl₂N₃ 194.06 157327-51-0 Precursor for quinolone synthesis
2-Ethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride 2-ethyl C₈H₁₃Cl₂N₃ 222.12 1449117-66-1 Kinase inhibitor intermediates
2,4-Dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride 2,4-dichloro C₆H₅Cl₃N₃ 222.48 1190927-74-2 Electrophilic reactivity for coupling
2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride 2-chloro C₆H₆Cl₃N₃ 208.48 954232-71-4 Nucleophilic substitution reactions

Key Differences and Implications

Substituent Effects on Reactivity and Bioactivity 5-Methyl vs. 2-Ethyl vs. 5-Methyl: The ethyl group at the 2-position introduces steric bulk, which may reduce binding affinity in kinase targets compared to the 5-methyl derivative . Chlorinated Derivatives: 2,4-Dichloro and 2-chloro analogs exhibit higher electrophilicity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) for functionalization .

Synthetic Utility

  • The base compound (CAS: 157327-51-0) is synthesized via reductive desulfurization using nickel chloride and sodium borohydride .
  • 5-Methyl and 2-ethyl derivatives require alkylation steps post-core formation, adding synthetic complexity .

Safety and Handling

  • Dihydrochloride salts universally exhibit hazards such as skin/eye irritation (e.g., H315, H319) . Chlorinated derivatives may pose additional risks due to halogen-mediated toxicity .

Pharmacological Relevance The 5-methyl derivative’s balance of lipophilicity and steric profile makes it a preferred intermediate for antimicrobial quinolones . Ethyl and chloro derivatives are more common in kinase inhibitor scaffolds (e.g., PP2 analogs) due to their electronic effects on ATP-binding pockets .

Biological Activity

5-Methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

  • Chemical Name : this compound
  • CAS Number : 871726-41-9
  • Molecular Formula : C7H9N3·2HCl
  • Molecular Weight : 135.17 g/mol

The biological activity of this compound is primarily attributed to its role as an inhibitor of various enzymes involved in nucleic acid metabolism. Notably, its derivatives have been identified as potent inhibitors of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical regulator in the DNA damage response pathway.

Key Findings:

  • ATR Kinase Inhibition : A study reported that derivatives of this compound exhibited IC50 values as low as 0.007 μM against ATR kinase. This suggests a strong potential for use in cancer therapies targeting replication stress responses .
  • Antifolate Activity : Similar compounds within the pyrrolo[3,4-d]pyrimidine class have been documented to inhibit thymidylate synthase (TS) and dihydrofolate reductase (DHFR), enzymes crucial for DNA synthesis and repair .

Biological Activities

The compound has shown promise in various biological assays:

Antitumor Activity

Research indicates that 5-Methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivatives possess significant antitumor properties. These compounds can induce apoptosis in cancer cell lines by disrupting cellular signaling pathways associated with growth and survival.

Antimicrobial Effects

Preliminary studies suggest potential antimicrobial activity against various bacterial strains. The presence of a methyl group in the structure may enhance the compound's efficacy against pathogens such as E. coli and S. aureus .

Data Summary

The following table summarizes key research findings related to the biological activity of this compound:

Study Reference Biological Activity IC50 Value (μM) Notes
ATR Kinase Inhibition0.007Potent inhibitor with anti-tumor activity
Thymidylate Synthase InhibitionVariousRelated compounds show cytotoxic effects
Antimicrobial ActivityNot specifiedEfficacy against E. coli and S. aureus

Case Studies

  • Cancer Treatment : In a recent investigation, a derivative of this compound was tested in vitro against ovarian cancer cell lines. The results indicated significant reduction in cell viability and induction of apoptosis, suggesting its potential as a therapeutic agent in oncology .
  • Antimicrobial Testing : Another study evaluated the antimicrobial properties of pyrrolo[3,4-d]pyrimidine derivatives against common bacterial strains. The findings highlighted their effectiveness in inhibiting bacterial growth, supporting further exploration for antibiotic development .

Q & A

Q. What synthetic routes are optimal for preparing 5-Methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis of this compound typically involves cyclization reactions of substituted pyrimidine precursors. Key steps include halogenation (e.g., chlorination at specific positions) and subsequent methylation. For example, a modified Ullmann coupling or Pd-catalyzed cross-coupling may introduce the methyl group. Reaction conditions such as temperature (80–120°C), solvent choice (DMF or dioxane), and catalysts (e.g., FeCl₃ or CsOH) significantly impact yields . Optimization should include iterative testing of stoichiometric ratios and purification via column chromatography or recrystallization .

Q. What analytical techniques are recommended for structural confirmation and purity assessment of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm substituent positions and dihydrochloride salt formation (e.g., shifts at δ 2.5–3.5 ppm for methyl groups) .
  • High-Performance Liquid Chromatography (HPLC): Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%) .
  • Mass Spectrometry (MS): ESI-MS to verify molecular weight (e.g., [M+H]⁺ at m/z 215.6) .
  • X-ray Diffraction (XRD): For crystalline samples, XRD provides definitive structural confirmation .

Advanced Research Questions

Q. How can computational modeling guide the design of 5-Methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivatives with enhanced biological activity?

Methodological Answer:

  • Docking Studies: Use software like AutoDock Vina to predict binding affinities to target proteins (e.g., kinase enzymes). Focus on substituent modifications at the pyrimidine ring to improve hydrophobic interactions .
  • QSAR Modeling: Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors/acceptors to correlate structural features with activity .
  • MD Simulations: Perform molecular dynamics to assess stability of ligand-protein complexes over time (e.g., RMSD < 2 Å over 100 ns) .

Q. How should researchers resolve discrepancies in reported pharmacological data for this compound (e.g., conflicting IC₅₀ values across studies)?

Methodological Answer:

  • Standardized Assays: Replicate experiments using uniform protocols (e.g., cell lines, incubation times, and buffer conditions). For cytotoxicity assays, compare MTT and ATP-based luminescence methods .
  • Dose-Response Curves: Generate 8-point dose curves (0.1–100 µM) to calculate precise IC₅₀ values. Statistical analysis (e.g., ANOVA) identifies outliers .
  • Structural Analog Comparison: Test derivatives to isolate the impact of the methyl and dihydrochloride groups on activity .

Q. What strategies are effective for scaling up synthesis while maintaining purity and yield?

Methodological Answer:

  • Process Intensification: Use flow chemistry to control exothermic reactions (e.g., chlorination steps) and reduce side products .
  • In-Line Monitoring: Implement PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time reaction tracking .
  • Crystallization Optimization: Adjust anti-solvent addition rates and temperatures to enhance crystal purity (>99%) during dihydrochloride salt formation .

Q. How can researchers validate the compound’s mechanism of action in complex biological systems (e.g., enzyme inhibition vs. epigenetic modulation)?

Methodological Answer:

  • Kinase Profiling: Screen against a panel of 100+ kinases using competitive binding assays (e.g., ADP-Glo™) to identify primary targets .
  • CRISPR-Cas9 Knockout: Generate gene-edited cell lines lacking suspected targets (e.g., JAK2) to confirm on-target effects .
  • Metabolomics: LC-MS-based profiling of treated vs. untreated cells to detect downstream metabolic shifts (e.g., ATP depletion) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.